molecular formula C21H20O5 B11152432 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B11152432
M. Wt: 352.4 g/mol
InChI Key: XUJHEGOVSIXOFQ-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methoxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with a methoxybenzoate moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) 3-methoxybenzoate

InChI

InChI=1S/C21H20O5/c1-4-6-14-12-19(22)26-20-13(2)18(10-9-17(14)20)25-21(23)15-7-5-8-16(11-15)24-3/h5,7-12H,4,6H2,1-3H3

InChI Key

XUJHEGOVSIXOFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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